Studies suggest that jervine possesses anti-inflammatory and antioxidant properties. Research on rats has shown that jervine can reduce inflammation and oxidative stress caused by carrageenan, a substance known to induce inflammation. Additionally, jervine increased the activity of antioxidant enzymes, further protecting tissues from damage [1].
[1] Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album:
Jervine is a steroidal alkaloid with the molecular formula C27H39NO3, primarily derived from the plant genus Veratrum. This compound is notable for its complex structure and unique biological activities, which have garnered significant interest in both pharmacological and synthetic chemistry contexts. Jervine is structurally similar to other steroidal alkaloids, such as cyclopamine, and exhibits a distinctive arrangement of rings that contributes to its biological properties .
Jervine's teratogenic effects are attributed to its ability to disrupt the Sonic hedgehog (Shh) signaling pathway, a crucial process for embryonic development [, ]. Shh signaling regulates cell differentiation and organ formation. Jervine acts as an antagonist, blocking the Shh signal and leading to abnormal development, particularly in the head region, which can manifest as cyclopia (single eye) and holoprosencephaly (incomplete facial development) [].
Jervine exhibits several biological activities that are of interest in medicinal chemistry:
The synthesis of jervine has been a subject of extensive research due to its complex structure. Notable methods include:
Jervine's unique properties lend it several potential applications:
Jervine shares structural similarities with several other steroidal alkaloids. Here are some comparable compounds:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Cyclopamine | C27H41NO5 | Known for its role as a Hedgehog signaling pathway inhibitor; used in developmental biology studies. |
| Veratramine | C27H39NO4 | Exhibits anti-inflammatory properties; structurally related to jervine but with different functional groups. |
| Hellebrigenin | C27H39NO3 | Similar structure; studied for its effects on cell signaling pathways involved in cancer. |
Uniqueness of Jervine: Jervine is distinguished by its specific stereochemistry and unique functional groups that contribute to its distinct biological activities compared to other steroidal alkaloids. Its ability to interact with multiple biological pathways makes it a subject of ongoing research for therapeutic applications.
Jervine exhibits the molecular formula C₂₇H₃₉NO₃ with a molecular weight of 425.6 g/mol, positioning it among the medium-sized steroidal alkaloids in the Veratrum family. The compound belongs to the jerveratrum-type alkaloids, characterized by a distinctive C-nor-D-homosteroid skeleton that differs significantly from conventional steroid structures. This structural framework incorporates an unusual 6-6-5-6 ABCD ring system, contrasting with the more commonly observed 6-6-6-5 arrangement found in typical steroids.
The stereochemical configuration of jervine encompasses multiple chiral centers, with the IUPAC nomenclature defining it as (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one. This complex stereochemical arrangement contributes to its specific biological activity profile and distinguishes it from structurally related alkaloids within the genus.
The compound's CAS registry number is 469-59-0, and it possesses several synonyms including jervin, jerwiny, and 11-ketocyclopamine. The molecular structure features a spirocyclic linkage between the D ring and a densely functionalized tetrahydrofuran ring system fused to a substituted piperidine, creating a heterocyclic array that is relatively uncommon in natural product chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₉NO₃ |
| Molecular Weight | 425.6 g/mol |
| CAS Number | 469-59-0 |
| Melting Point | 242-244°C |
| Optical Rotation | [α]D²⁰ -150° (ethanol) |
| Storage Temperature | -20°C |
Crystallographic analysis reveals that jervine crystallizes from aqueous ethanol in stellate groups of colorless prisms with a melting point range of 242-244°C. The compound exhibits significant optical activity with [α]D²⁰ values ranging from -147° to -167.6° depending on the solvent system employed, with ethanol and chloroform providing different rotational values. This optical activity reflects the complex stereochemical environment created by the multiple chiral centers throughout the molecular framework.
Spectroscopic characterization of jervine has been extensively documented through various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation, with ¹H NMR spectra in CDCl₃ showing characteristic signals including a doublet at 5.35 ppm (J=4.8 Hz) attributed to H-6, multiplets between 3.44-3.55 ppm for H-3, and various other distinctive peaks that confirm the molecular connectivity. The ¹³C NMR spectrum further validates the structural assignment and has been utilized for purity assessment in analytical applications.
Infrared spectroscopy reveals characteristic vibration bands that support structural identification. Key absorption bands include peaks at 1385 cm⁻¹ corresponding to angular methyl groups, bands at 1625 and 1690 cm⁻¹ indicative of an α,β-unsaturated ketone functionality, vibrations at 2940 cm⁻¹ associated with methyl and methylene groups, and a broad absorption at 3400 cm⁻¹ characteristic of hydroxyl group stretching. These spectroscopic features collectively provide a fingerprint for jervine identification and structural verification.
Mass spectrometric analysis confirms the molecular ion peak at m/z 426.2, with characteristic fragmentation patterns including peaks at m/z 410, 407, 396, 392, 314, 233, 125, 124, and 110. These fragmentation patterns are particularly useful for analytical identification and quantification methods. Ultraviolet spectroscopy shows maximum absorption at approximately 253 nm with log ε 4.90, providing additional spectroscopic evidence for structural characterization.
Jervine represents one of three major subtypes within the Veratrum alkaloid family, specifically belonging to the jervanine subtype alongside veratramine and cevanine variants. The jervanine subtype, which includes jervine, is characterized by specific structural modifications that distinguish it from other members of this alkaloid family. Comparative analysis reveals that jervine shares structural similarities with cyclopamine, another significant Veratrum alkaloid, particularly in their shared ability to inhibit hedgehog signaling pathways.
The structural relationship between jervine and cyclopamine is particularly noteworthy, as both compounds exhibit teratogenic properties through similar mechanisms of action. However, jervine differs from cyclopamine in specific functional group arrangements and stereochemical configurations that influence their relative biological activities. Both alkaloids contain the characteristic furanopiperidine ring system that appears essential for their teratogenic activity, as structurally related compounds lacking this furan ring do not produce similar biological effects.
Within the broader context of Veratrum alkaloids, jervine exhibits intermediate oxidation levels compared to highly oxidized members such as zygadenine, germine, and protoverine, which belong to the cevanine subgroup. These highly oxidized alkaloids contain multiple hydroxyl groups distributed across the A-E ring systems and represent some of the most structurally complex members of the family. The cevanine alkaloids have historically been utilized for antihypertensive applications, though their clinical use has been discontinued due to neurotoxicity concerns.
Biosynthetic studies have revealed that jervine and related C-nor-D-homosteroidal alkaloids arise through distinct pathways from a common intermediate derived from epirubijervine. This biosynthetic relationship explains the structural similarities observed among jervanine-type alkaloids while accounting for the specific modifications that distinguish individual compounds within this subgroup.
| Alkaloid | Subtype | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Jervine | Jervanine | C₂₇H₃₉NO₃ | Furanopiperidine ring, ketone at C-11 |
| Cyclopamine | Jervanine | C₂₇H₄₁NO₂ | Furanopiperidine ring, reduced oxidation |
| Zygadenine | Cevanine | C₂₇H₄₃NO₈ | Highly oxidized, multiple hydroxyl groups |
| Germine | Cevanine | C₂₇H₄₃NO₈ | Multiple hydroxyl groups, antihypertensive |
Jervine, a steroidal alkaloid with molecular formula C27H39NO3, exhibits widespread distribution across multiple species within the Veratrum genus [1] [2]. This characteristic alkaloid serves as a chemotaxonomic marker for the genus and demonstrates consistent presence across geographically diverse populations [3].
Table 1: Distribution of Jervine in Veratrum Species
| Species | Common Name | Geographic Distribution | Habitat Preferences | Jervine Presence |
|---|---|---|---|---|
| Veratrum californicum | California corn lily | Western North America (Idaho, Oregon, Utah, California, Nevada, New Mexico) | Moist subalpine meadows, acidic sandy loams | Confirmed [4] [9] |
| Veratrum album | White false hellebore | Europe, Western Asia, Alaska | Damp mountain meadows, wet conditions | Confirmed [11] [9] |
| Veratrum nigrum | Black false hellebore | Eurasia (France to Korea) | Shade to partial shade, nutrient-rich soils | Confirmed [10] [12] |
| Veratrum viride | Green false hellebore | Eastern and Western North America (Quebec to Georgia, Alaska to California) | Wet woods, moist coastal regions, mountain meadows | Confirmed [9] [32] |
| Veratrum fimbriatum | Fringed false hellebore | Coastal Northern California | Sea level to several hundred meters elevation | Confirmed [9] |
| Veratrum dahuricum | Dahurian false hellebore | Asia | Temperate montane regions | Reported [2] |
| Veratrum taliense | Yunnan false hellebore | Asia | Montane habitats | Reported [2] |
The genus Veratrum demonstrates remarkable global distribution across temperate and subarctic regions of the Northern Hemisphere [27]. Phylogenetic analyses suggest an ancient East Asian origin for the genus, with subsequent dispersal patterns explaining the current biogeographic distribution [9]. Veratrum californicum represents the most extensively studied species for jervine content, with concentrations varying significantly based on plant part, growth stage, and environmental conditions [42].
Research conducted on Veratrum nigrum revealed that jervine concentrations can be enhanced through experimental treatments [12]. Application of cholesterol and methyl jasmonate as elicitors resulted in over four-fold increases in jervine accumulation compared to control plants, with individual specimens reaching concentrations of 543.62 ng g⁻¹ [12]. This finding demonstrates the biosynthetic plasticity of jervine production within Veratrum species.
The ecological distribution patterns of Veratrum species correlate strongly with specific habitat requirements that influence jervine biosynthesis [27] [31]. These plants typically colonize damp habitats including wet mountain meadows, swamps, and streambank environments where soil moisture levels remain consistently high [27]. The preference for full sunlight exposure combined with deep, wet soils creates optimal conditions for alkaloid production [27].
The biosynthetic pathway leading to jervine formation represents a complex series of enzymatic transformations beginning with cholesterol as the primary precursor molecule [21] [23]. Recent investigations utilizing RNA-sequencing technologies and pattern-matching algorithms have elucidated the early stages of this biosynthetic pathway [23].
Table 2: Biosynthetic Pathway Components for Jervine Formation
| Enzymatic Step | Enzyme Classification | Substrate | Product | Functional Role |
|---|---|---|---|---|
| Initial hydroxylation | CYP94N1 (Cytochrome P450) | Cholesterol | 22-hydroxy-26-aminocholesterol | C-22 hydroxylation and C-26 oxidation [23] |
| Transamination | Gamma-aminobutyrate transaminase | 22-keto-26-hydroxycholesterol | Verazine | Nitrogen incorporation at C-26 [23] |
| Secondary modifications | CYP90G1-1 | Verazine derivatives | Modified alkaloids | Ring system modifications [25] |
| Pathway diversification | CYP76AH1 | Intermediate compounds | Steroidal alkaloid variants | Key biosynthetic transformations [25] |
| Additional modifications | CYP76A2 | Various intermediates | Alkaloid derivatives | Secondary metabolic processes [25] |
| Further transformations | CYP76B6 | Intermediate substrates | Final alkaloid products | Biosynthetic pathway completion [25] |
The cholesterol biosynthetic pathway provides the foundational sterol backbone essential for jervine formation [24] [26]. This pathway involves over thirty enzymatic reactions clustered into four major processes: acetate condensation to isoprene units, isoprene polymerization to squalene, squalene cyclization to lanosterol, and lanosterol conversion to cholesterol [26]. The rate-limiting enzymes 3-hydroxy-3-methylglutaryl-coenzyme A reductase and squalene epoxidase control the intracellular cholesterol pool available for alkaloid biosynthesis [24].
Experimental evidence demonstrates that cholesterol feeding directly enhances jervine biosynthesis in Veratrum species [12]. The positive correlation between cholesterol availability and alkaloid accumulation suggests that sterol precursor availability represents a critical regulatory point in the pathway [12]. This relationship parallels findings in other steroid alkaloid-producing plants where cholesterol supplementation stimulates alkaloid production [12].
The enzymatic modifications converting cholesterol to jervine involve three cytochrome P450 enzymes working in sequence [23]. The multifunctional CYP94N1 catalyzes the initial C-22 hydroxylation followed by C-26 oxidation, creating the aldehyde intermediate necessary for subsequent nitrogen incorporation [23]. This oxidation step represents the gateway reaction distinguishing the Veratrum alkaloid pathway from related biosynthetic routes in other plant families [23].
The gamma-aminobutyrate transaminase performs the crucial transamination reaction at the C-26 position, incorporating nitrogen into the steroid backbone [23]. This enzymatic step leads to F-ring closure and verazine formation, a predicted precursor to jervine [23]. The sequence of these modifications differs significantly from steroid alkaloid biosynthesis in Solanaceae species, indicating independent evolutionary origins for these metabolic pathways [23].
Comparative transcriptome analyses have identified additional candidate enzymes involved in jervine biosynthesis [25]. The cytochrome P450 enzymes CYP76A2, CYP76B6, and CYP76AH1 show expression patterns consistent with roles in steroidal alkaloid formation [25]. These enzymes likely participate in the downstream modifications converting verazine to jervine and related alkaloids [25].
Jervine functions as a sophisticated chemical defense compound that provides Veratrum species with multiple layers of protection against herbivory [18] [34]. The ecological significance of this alkaloid extends beyond simple toxicity to encompass complex interactions with herbivore behavior, population dynamics, and ecosystem-level processes [34] [35].
Table 3: Ecological Defense Functions of Jervine
| Defense Mechanism | Target Organisms | Mode of Action | Ecological Impact | Adaptive Significance |
|---|---|---|---|---|
| Acute toxicity | Mammalian herbivores | Sodium channel activation | LD50: 3.7 mg/kg body weight [34] | Immediate herbivore deterrence |
| Teratogenic effects | Developing embryos | Hedgehog pathway disruption | Birth defects in offspring [18] [35] | Multi-generational protection |
| Grazing deterrence | Livestock species | Bitter taste compounds | Behavioral avoidance [34] [35] | Long-term herbivory reduction |
| Cellular disruption | Various herbivores | Membrane destabilization | Physiological dysfunction [37] | Broad-spectrum defense |
| Temporal variation | Seasonal herbivores | Concentration fluctuations | Optimal resource allocation [42] | Adaptive defense timing |
The primary defense mechanism involves the activation of sodium ion channels in herbivore nervous systems [3] [18]. Jervine binds to voltage-gated sodium channels, causing membrane depolarization and repetitive nerve firing [18]. This mechanism underlies the acute toxicity observed in grazing animals, with symptoms including salivation, gastrointestinal irritation, weakness, and cardiovascular effects [35].
Research on Veratrum album in montane grasslands demonstrates the effectiveness of alkaloid-based defense against mammalian herbivores [34]. Cattle typically avoid Veratrum plants due to their high alkaloid content, although consumption may occur late in the grazing season when alkaloid concentrations decrease and alternative forage becomes scarce [34]. The presence of highly toxic alkaloids, with LD50 values as low as 3.7 mg/kg body weight for related compounds, ensures that even minimal consumption results in aversive experiences [34].
The teratogenic properties of jervine represent an additional layer of ecological defense that extends protection across generations [18] [21]. Consumption of Veratrum alkaloids during critical periods of embryonic development results in severe birth defects in livestock offspring [35]. This mechanism was first documented in sheep populations where pregnant ewes consuming Veratrum californicum between days 10-15 of gestation produced lambs with cyclopia and other cranial abnormalities [18].
The molecular basis for teratogenic effects involves inhibition of the Hedgehog signaling pathway through direct binding to the Smoothened protein [1] [18]. Jervine binds to the extracellular pocket of Smoothened, preventing activation by membrane sterols and disrupting normal embryonic development [18]. This mechanism demonstrates the sophisticated evolution of plant defense compounds that target fundamental cellular processes in herbivores [18].
Seasonal variation in jervine concentration provides temporal optimization of defense resource allocation [42]. Studies of Veratrum californicum reveal that alkaloid concentrations are highest in underground storage organs during spring emergence, when plants are most vulnerable to herbivory [42]. The concentration patterns suggest coordinated regulation of alkaloid biosynthesis in response to herbivory pressure and plant phenology [42].
The broader ecological impact of jervine-mediated defense extends to community-level effects in montane grassland ecosystems [34]. Veratrum album demonstrates increased dominance in grazed versus ungrazed habitats, with significantly larger plant size and higher flowering rates in areas subjected to herbivory pressure [34]. This pattern reflects the competitive advantage conferred by chemical defense in environments where palatable species are preferentially consumed [34].
Comparative studies across different Veratrum habitats reveal varying defense strategies related to alkaloid production [34]. Plants in pasture environments show higher biomass allocation and increased alkaloid expression compared to populations in hay meadows, suggesting plastic responses to herbivory intensity [34]. These findings demonstrate the adaptive nature of chemical defense investment in response to ecological pressures [34].
Acute Toxic